Bienvenue dans la boutique en ligne BenchChem!

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Lipophilicity CNS drug design Physicochemical profiling

This racemic 6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine (98% purity, CAS 2091705-80-3) features a single stereocenter and correct hinge-binding vector geometry for ATP-competitive kinase inhibitor FBDD. The 3-fluoromethylpiperidine motif modulates piperidine basicity (reducing hERG risk) while preserving cellular permeability. Unlike 4-substituted or 2-substituted regioisomers, this 6-substituted scaffold ensures proper hinge-binding orientation. Enables chiral resolution to enantiopure (R) and (S) building blocks.

Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
CAS No. 2091705-80-3
Cat. No. B1476434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
CAS2091705-80-3
Molecular FormulaC11H16FN3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=C(C=C2)N)CF
InChIInChI=1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2
InChIKeyLETSHYKQTWILOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2091705-80-3): Core Identity and Procurement-Relevant Profile


6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a fluorinated piperidine-substituted pyridinamine building block with molecular formula C₁₁H₁₆FN₃ and molecular weight 209.26 g/mol [1]. The compound features a 3-fluoromethylpiperidine moiety attached at the 6-position of a pyridin-3-amine core, bearing one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a computed XLogP3 of 1.7 [1]. Commercial availability is confirmed at 98% purity (Leyan, catalog 2270831) and ≥95% purity (Life Chemicals, catalog F1907-4514) [2]. The piperidine 3-position carries an undefined stereocenter, making the compound a racemic mixture amenable to chiral resolution strategies [1].

Why 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Cannot Be Swapped with In-Class Analogs Without Experimental Validation


The 6-(3-fluoromethyl)piperidin-1-yl substitution pattern generates a unique combination of stereochemistry, electronic environment, and hydrogen-bonding topology that distinguishes it from its closest analogs. Moving the fluoromethyl from the 3-position to the 4-position eliminates the stereocenter and alters the spatial orientation of the C–F dipole relative to the pyridine amine [1]. Replacing the fluoromethyl with a direct fluoro substituent reduces both molecular weight (195.24 vs. 209.26 g/mol) and lipophilicity, while removing the methylene spacer changes the pKₐ of the piperidine nitrogen [2]. Relocating the pyridine amine from the 5-position to the 3-position (i.e., the 2-substituted regioisomer, CAS 2092286-76-3) reorients the key hydrogen-bond donor vector, which may fundamentally alter kinase hinge-binding geometry [1]. These structural differences are non-trivial in lead optimization programs where subtle changes in vector alignment or basicity determine target selectivity, cellular permeability, and hERG-related safety margins [2].

Quantitative Differentiation Evidence: 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine vs. Closest Analogs


Computed Lipophilicity (XLogP3) vs. Non-Fluorinated Piperidine Baseline

The target compound exhibits a computed XLogP3 of 1.7, compared to XLogP of 1.5 for the non-fluorinated analog 6-(piperidin-1-yl)pyridin-3-amine (CAS 55403-29-7) [1]. This ΔXLogP of +0.2 reflects the lipophilicity contribution of the fluoromethyl group. Both compounds share an identical topological polar surface area (TPSA) of 42.2 Ų, indicating that the lipophilicity gain is achieved without altering polar surface area — a favorable profile for maintaining aqueous solubility while modestly enhancing membrane permeability [1].

Lipophilicity CNS drug design Physicochemical profiling

Stereochemical Differentiation: Racemic 3-Fluoromethylpiperidine vs. Achiral 4-Fluoromethyl Analog

The target compound bears an undefined stereocenter at the piperidine 3-position (Undefined Atom Stereocenter Count = 1), meaning it is supplied as a racemic mixture [1]. In contrast, the positional isomer 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2028632-09-7) is achiral at the piperidine ring, carrying the fluoromethyl substituent at the symmetric 4-position . Both compounds share identical molecular formula (C₁₁H₁₆FN₃) and molecular weight (209.26 g/mol) .

Chiral building blocks Stereochemistry Lead optimization

Hydrogen Bond Acceptor Capacity vs. Non-Fluorinated and Direct-Fluoro Analogs

The target compound possesses four hydrogen bond acceptors (HBA = 4), comprising the pyridine nitrogen, the exocyclic amine nitrogen, the piperidine nitrogen, and the fluorine atom of the fluoromethyl group [1]. The non-fluorinated analog 6-(piperidin-1-yl)pyridin-3-amine has HBA = 3 (fluorine absent) . The direct-fluoro analog 6-(3-fluoropiperidin-1-yl)pyridin-3-amine (CAS 2020153-82-4) also has HBA = 4 but lacks the methylene spacer, with a lower molecular weight (195.24 vs. 209.26 g/mol) . The fluoromethyl group thus preserves the full HBA count of the fluoro analog while adding conformational flexibility via the CH₂ spacer.

Hydrogen bonding Fragment-based drug discovery Target engagement

Piperidine Basicity Modulation: Class-Level Evidence for Fluoromethyl-Substituted Piperidines

A systematic chemoinformatic analysis of fluorinated piperidines demonstrated that fluorine substitution on the piperidine ring notably lowers the pKₐ of the piperidine nitrogen [1]. Unsubstituted piperidine has a pKₐ of approximately 10.5–11.0 (conjugate acid), whereas fluorination at the 3-position is calculated to reduce pKₐ by ~2–3 log units depending on the fluorination pattern and distance [1]. The fluoromethyl group (pKₐ reduction via inductive electron withdrawal through the CH₂ spacer) is expected to produce an intermediate pKₐ shift compared to direct fluoro substitution [1]. This pKₐ modulation is directly correlated with reduced affinity for hERG potassium channels, a key determinant of cardiac safety risk [1].

Basicity modulation hERG safety pKa Lead optimization

Vendor Purity Specification: 98% (Leyan) Enabling Direct Library Synthesis Without Repurification

The target compound is commercially available at 98% purity from Leyan (catalog 2270831) and at ≥95% purity from Life Chemicals (catalog F1907-4514) [1]. In contrast, the 2-substituted regioisomer 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2092286-76-3) is listed at 98% from Leyan (catalog 2270830) , and the 4-fluoromethyl analog (CAS 2028632-09-7) is also available at 98% from Leyan (catalog 2270834) . However, the target compound offers a distinct combination of 3-position fluoromethyl stereochemistry and 6-substituted pyridin-3-amine regiochemistry not replicated by any single competitor compound at comparable purity.

Chemical procurement Purity specification Library synthesis

Procurement-Relevant Application Scenarios for 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2091705-80-3)


Fragment-Based Drug Discovery: Fluorinated 3D Fragment Library Design

The compound's computed XLogP3 of 1.7, TPSA of 42.2 Ų, molecular weight of 209.26 g/mol, and the presence of a single stereocenter make it a suitable entry for fragment-based drug discovery (FBDD) libraries targeting kinase ATP-binding pockets [1]. The 3-fluoromethylpiperidine motif provides three-dimensional character (Fsp³-enriched scaffold) that is increasingly valued in fragment screening collections to improve hit diversity. Class-level evidence indicates that the fluoromethyl substitution reduces piperidine basicity compared to the unsubstituted scaffold, potentially lowering hERG-related attrition risk in hit-to-lead progression [2].

Kinase Inhibitor Scaffold Development Using 6-Substituted Pyridin-3-amine Hinge Binders

The 6-substituted pyridin-3-amine motif is a recognized hinge-binding scaffold in ATP-competitive kinase inhibitor design, where the pyridine nitrogen and exocyclic amine form key hydrogen bonds with the kinase hinge region [1]. The 3-fluoromethylpiperidine appendage at the 6-position projects toward the solvent-exposed region or the ribose pocket, depending on the specific kinase, with the fluoromethyl group capable of engaging in C–F···H–N or C–F···C=O interactions that can enhance binding affinity and selectivity over closely related kinases. Procurement of this specific regioisomer (6-substituted, not 2-substituted) ensures correct hinge-binding vector geometry.

Chiral Resolution and Enantiopure SAR Exploration

With one undefined stereocenter at the piperidine 3-position (Undefined Atom Stereocenter Count = 1) [1], the racemic mixture can serve as starting material for chiral chromatographic resolution or chiral auxiliary-based separation to generate enantiopure (R) and (S) building blocks. This enables downstream structure-activity relationship studies where the stereochemical configuration at the piperidine 3-position may differentially affect target binding, as commonly observed for 3-substituted piperidine-containing kinase inhibitors. The 98% purity from Leyan [2] supports direct use in preparative chiral separation without prior repurification.

hERG-Aware Lead Optimization Programs Requiring Modulated Piperidine Basicity

For lead series where the unsubstituted piperidine or 4-substituted piperidine analogs have shown unacceptable hERG inhibition, the 3-fluoromethylpiperidine scaffold offers a calculable alternative. Class-level chemoinformatic analysis demonstrates that fluorine substitution on the piperidine ring lowers pKₐ by approximately 2–3 log units, directly correlating with reduced hERG channel affinity [2]. The fluoromethyl group at the 3-position is expected to provide intermediate pKₐ modulation between direct fluoro substitution and unsubstituted piperidine, potentially preserving cellular permeability while improving the cardiac safety margin — a critical decision point in procurement for late-stage lead optimization.

Quote Request

Request a Quote for 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.